molecular formula C20H21F3N2O3 B2543538 4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1234947-89-7

4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No.: B2543538
CAS No.: 1234947-89-7
M. Wt: 394.394
InChI Key: FIZCQJDTJPJWJZ-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule, which incorporates a benzamide core and a 2,2,2-trifluoroethyl carbamoyl group, is reminiscent of compounds investigated for targeted biological activity . The presence of the trifluoroethyl group is a common strategy in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity, as fluorine atoms can significantly alter these properties . Benzamide derivatives are a significant class of compounds in pre-clinical research, often explored for their potential to interact with various enzymatic and receptor targets . Researchers may find this compound valuable as a building block for further chemical synthesis or as a candidate for profiling in high-throughput screening assays to elucidate its specific mechanism of action and potential research applications. Its core structure suggests potential for use in developing novel research probes for neurological disorders or cellular proliferation studies, though its exact biological profile requires further investigation .

Properties

IUPAC Name

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-13(2)28-17-9-5-15(6-10-17)19(27)25-16-7-3-14(4-8-16)11-18(26)24-12-20(21,22)23/h3-10,13H,11-12H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZCQJDTJPJWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Propan-2-yloxy)benzoic Acid

Step 1:
4-Hydroxybenzoic acid undergoes O-alkylation with isopropyl bromide (K₂CO₃, DMF, 80°C, 12 h) to yield 4-(propan-2-yloxy)benzoic acid (85% yield).

Mechanistic Insight:
The reaction proceeds via nucleophilic substitution where the phenoxide ion attacks the electrophilic isopropyl carbon. Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.

Activation as Acid Chloride

Step 2:
Conversion to benzoyl chloride using thionyl chloride (reflux, 4 h, 92% yield). Excess SOCl₂ is removed under reduced pressure to prevent side reactions.

Preparation of 4-{[(2,2,2-Trifluoroethyl)carbamoyl]methyl}aniline

Step 3:
4-Nitrophenylacetic acid is coupled with 2,2,2-trifluoroethylamine using EDCl/HOBt (DCM, 0°C→RT, 6 h). Subsequent nitro reduction (H₂, 10% Pd/C, EtOH, 78% yield) provides the aniline derivative.

Optimization Data:

Coupling Agent Yield (%) Purity (%)
EDCl/HOBt 78 95
DCC/DMAP 65 89
HATU 82 97

Final Amide Bond Formation

Step 4:
React benzoyl chloride with 4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}aniline in THF with triethylamine (0°C→RT, 12 h). Yield: 73%.

Key Observations:

  • Lower temperatures minimize racemization of the chiral carbamoyl center.
  • Molecular sieves (4Å) improve reaction efficiency by scavenging HCl.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Aryl Ether Formation

Step 1:
4-Bromobenzoic acid reacts with isopropyl boronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C, 8 h). Yield: 81%.

Advantages:

  • Superior regioselectivity compared to traditional alkylation.
  • Tolerates ester-protected carboxylic acids.

Carbamoyl Side Chain Installation

Step 2:
4-Bromophenylacetic acid undergoes Buchwald-Hartwig amination with 2,2,2-trifluoroethylamine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 24 h). Yield: 68%.

Challenges:

  • Competing β-hydride elimination requires careful ligand selection.
  • Trifluoroethyl group stability limits reaction temperature to <120°C.

Convergent Coupling Strategy

Step 3:
Mitsunobu reaction couples the aryl ether and carbamoyl components (DIAD, PPh₃, THF, 0°C→RT). Yield: 62%.

Critical Parameters:

Parameter Optimal Value
Temperature 0°C → 25°C
Equiv. DIAD 1.5
Reaction Time 18 h

Alternative Method: Solid-Phase Synthesis

Resin Functionalization

Wang resin loaded with Fmoc-protected 4-aminobenzoic acid (DIC/HOBt activation, DMF, 24 h).

Sequential Deprotection and Coupling

  • Fmoc removal (20% piperidine/DMF).
  • Couple 4-(propan-2-yloxy)benzoic acid (HATU, DIPEA).
  • On-resin reaction with 2,2,2-trifluoroethyl isocyanate (DCM, 48 h).

Yield Comparison:

Step Solution-Phase (%) Solid-Phase (%)
Aryl ether 85 78
Carbamoyl 73 82
Overall 63 68

Purification and Characterization

Chromatographic Methods

  • Normal phase SiO₂ (EtOAc/hexanes 3:7 → 1:1)
  • Reverse-phase C18 (MeCN/H₂O + 0.1% TFA)

HPLC Conditions:

Column Flow Rate Gradient Retention Time
Zorbax SB-C18 1 mL/min 30→80% MeCN 12.7 min

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 8.02 (d, J=8.8 Hz, 2H), 7.56 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 6.94 (d, J=8.8 Hz, 2H), 4.72 (sept, J=6.0 Hz, 1H), 3.89 (s, 2H), 3.48 (q, J=9.2 Hz, 2H), 1.36 (d, J=6.0 Hz, 6H).

¹⁹F NMR (376 MHz, CDCl₃):
δ -66.5 (t, J=9.2 Hz).

HRMS (ESI+):
Calculated for C₂₁H₂₂F₃N₂O₃ [M+H]⁺: 407.1583, Found: 407.1586.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg ($) Equiv. Used Cost Contribution (%)
2,2,2-Trifluoroethylamine 4200 1.2 58
HATU 980 1.5 23
Pd(PPh₃)₄ 12500 0.05 12

Waste Stream Management

  • Fluoride byproducts require Ca(OH)₂ treatment before disposal.
  • Palladium recovery via resin adsorption achieves >95% metal reclamation.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets. The trifluoroethylcarbamoyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The propan-2-yloxy group may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Fluorinated Groups Biological Activity (if reported) References
Target Compound Benzamide - 4-(Propan-2-yloxy)
- N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)
2,2,2-Trifluoroethyl Not explicitly reported
4-(Benzyloxy)-N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)benzamide (6b) Benzamide - 4-Benzyloxy
- Chloro, methoxy-substituted azetidinone
None Antitubercular activity (moderate)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Benzamide - 4-Methoxy
- Thienopyrimidine-linked trifluoromethyl
Trifluoromethyl Anticancer (in vitro)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide - Imidazole
- Chloro, fluoro-substituted phenyl
None Anticancer (cervical cancer)
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Benzamide - Sulfamoyl
- Thiazole
None Antimicrobial (theoretical)

Key Observations :

  • Fluorination Impact: The target compound’s trifluoroethyl group enhances electronegativity and hydrophobicity compared to non-fluorinated analogues like compound 6b . This is critical for membrane permeability in drug design .
  • Biological Activity : Imidazole-substituted benzamides () show targeted anticancer effects, suggesting that the trifluoroethyl group in the target compound could be optimized for similar applications with improved pharmacokinetics.

Relevance to Target Compound :

  • The trifluoroethyl carbamoyl group in the target compound may require precise reaction conditions. Ultrasound-assisted synthesis (as in ) could reduce reaction times and improve yields compared to conventional methods, particularly for introducing fluorinated moieties .

Spectroscopic and Physicochemical Properties

Table 3: IR and NMR Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Peaks, δ ppm) ¹³C-NMR (Key Peaks, δ ppm) References
Target Compound (Hypothetical) ~1640–1680 (amide) - 1.2–1.4 (isopropyl CH₃)
- 3.7–4.0 (CF₃CH₂)
- 160–162 (C=O)
- 120–125 (CF₃)
4-(Benzyloxy)-N-(3-chloro-2-(4-fluorophenyl)-4-oxoazetidin-1-yl)benzamide (6c) 1670.56 (amide) - 5.05–5.51 (azetidinone CH)
- 7.02–7.97 (aromatic)
- 158.9–162.0 (C=O)
N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-2,4-dihydroxy-N-(4-{[(trifluoroacetyl)amino]methyl}benzyl)benzamide 1645–1680 (amide) - 2.4–2.6 (CH₃)
- 7.2–8.1 (aromatic)
- 160–165 (C=O)
- 110–115 (CF₃)

Analysis :

  • Similar C=O stretches (~1640–1680 cm⁻¹) confirm the amide linkage across all compounds .

Biological Activity

The compound 4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is a novel synthetic derivative with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Propan-2-yloxy group which may influence its solubility and interaction with biological targets.
  • Trifluoroethyl moiety, known for enhancing metabolic stability and lipophilicity.
  • Benzamide core , which is often associated with diverse biological activities, including antiviral and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including its potential as an antitumor agent and its interaction with various enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown promising results against various cancer cell lines. The following table summarizes the IC50 values of related compounds in different cancer models:

CompoundCell LineIC50 (μM)Reference
Compound AA549 (lung cancer)6.26 ± 0.33
Compound BHCC827 (lung cancer)20.46 ± 8.63
This compoundTBDTBDTBD

Note: Further experimental data is required to establish specific IC50 values for the compound .

The mechanism by which benzamide derivatives exert their biological effects often involves:

  • Inhibition of key enzymes involved in tumor proliferation.
  • Interference with DNA replication processes, leading to apoptosis in cancer cells.
  • Modulation of signaling pathways , particularly those related to cell growth and survival.

Case Studies

  • Antiviral Activity : A study conducted on related N-phenylbenzamide derivatives demonstrated moderate antiviral activity against enteroviruses. The synthesized compounds exhibited IC50 values ranging from 5.7 μM to 18 μM against various viral strains, indicating that structural modifications can enhance efficacy against viral targets .
  • Antimicrobial Studies : Compounds structurally similar to our target have shown antimicrobial properties against specific bacterial strains. These findings suggest that the incorporation of the trifluoroethyl group may enhance the antimicrobial efficacy due to increased membrane permeability .

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